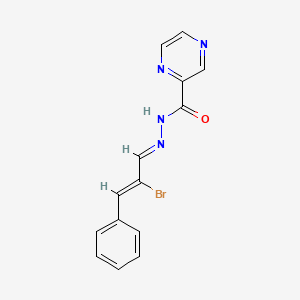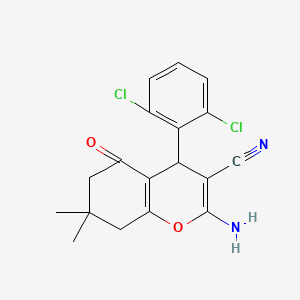![molecular formula C12H9BrN4O B15081583 N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081583.png)
N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE: is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyrazine ring, a carboxylic acid group, and a bromobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation reaction between pyrazine-2-carboxylic acid hydrazide and 2-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives or other reduced forms.
Substitution: It can participate in substitution reactions, where the bromine atom can be replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the development of new materials with desired characteristics.
Mechanism of Action
The mechanism of action of PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
PYRAZINE-2-CARBOXYLIC ACID HYDRAZIDE: Lacks the bromobenzylidene moiety but shares the pyrazine and hydrazide functional groups.
BENZALDEHYDE HYDRAZONES: Compounds with similar hydrazone linkages but different aromatic substituents.
2-BROMOBENZALDEHYDE DERIVATIVES: Compounds with the bromobenzylidene group but different functional groups attached to the aromatic ring.
Uniqueness: PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE is unique due to the combination of the pyrazine ring, carboxylic acid group, and bromobenzylidene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H9BrN4O |
|---|---|
Molecular Weight |
305.13 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9BrN4O/c13-10-4-2-1-3-9(10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+ |
InChI Key |
QJBFBGQGJYPOAA-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NC=CN=C2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


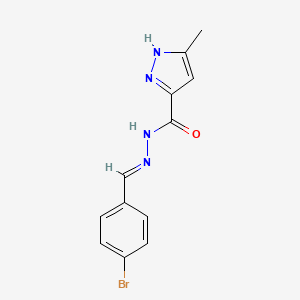

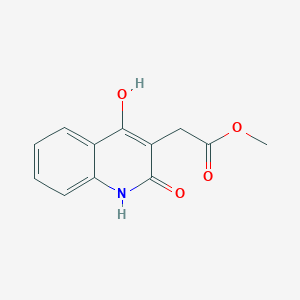
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15081530.png)
![Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B15081540.png)
![2-phenyl-N'-[(1E)-1-phenylethylidene]quinoline-4-carbohydrazide](/img/structure/B15081543.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B15081545.png)
![4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B15081549.png)
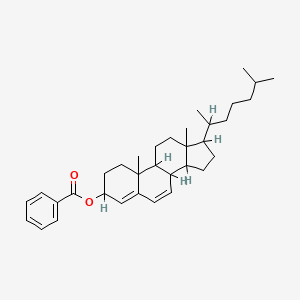
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15081569.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
